![molecular formula C21H26N2O3S B4303575 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Overview
Description
4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide, also known as DTG, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. DTG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide exerts its pharmacological effects by binding to the sigma-1 receptor and modulating its activity. This leads to the activation of several intracellular signaling pathways, including the ERK/MAPK, PI3K/Akt, and NF-κB pathways. These pathways are involved in several cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide has been shown to exhibit several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release. It has also been found to enhance cognitive function and memory in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Future Directions
There are several future directions that can be explored in the field of 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide research. One of the areas of interest is the development of novel 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide derivatives with improved pharmacological properties, including increased potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide. Finally, the potential therapeutic applications of 4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide in various neurological disorders, including Alzheimer's disease and Parkinson's disease, warrant further investigation.
Scientific Research Applications
4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide has been widely studied for its potential therapeutic applications in various neurological disorders. It has been found to exhibit potent affinity and selectivity for the sigma-1 receptor, a protein that is implicated in several neurological processes, including neurotransmitter release, calcium signaling, and neuroprotection.
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1,1-dioxothiolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-20-16-27(25,26)15-19(20)22-11-13-23(14-12-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,24H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIISNARATNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CS(=O)(=O)CC2O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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